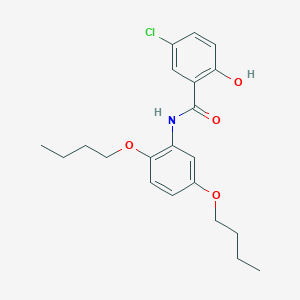![molecular formula C42H30 B12600471 1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene CAS No. 643767-48-0](/img/structure/B12600471.png)
1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene is a complex organic compound characterized by its highly twisted and unsymmetrical structure. This compound is notable for its deep-blue electroluminescence properties and high thermal stability, making it a subject of interest in various scientific fields .
Méthodes De Préparation
The synthesis of 1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki cross-coupling reaction, which is a practical route to a variety of terphenyls. This method is known for its good chemoselectivity and the ability to produce unsymmetrically substituted triphenylenes .
Analyse Des Réactions Chimiques
1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: It is used in the synthesis of advanced materials, particularly in the field of organic electronics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Medicine: Its potential in drug synthesis and pharmaceutical applications is being explored.
Industry: The compound’s electroluminescent properties make it valuable in the development of light-emitting devices
Mécanisme D'action
The mechanism of action of 1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene involves its interaction with various molecular targets. The compound’s highly twisted structure allows it to engage in unique electronic interactions, which are crucial for its electroluminescent properties. These interactions involve the transfer of electrons and energy between the compound and its molecular environment .
Comparaison Avec Des Composés Similaires
1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene can be compared with other similar compounds, such as:
1-3,5-diphenylphenyl-6-[2-(3,5-diphenylphenyl)phenyl]pyrene (PyPP): Both compounds exhibit deep-blue emissions and high thermal stability, but PyPP has a different structural arrangement.
1-3,5-diphenylphenyl-6-[2-(9-phenyl-9H-carbazol-3-yl)phenyl]pyrene (PyPC): Similar to PyPP, PyPC also shows efficient deep-blue emissions but differs in its molecular structure and electroluminescent efficiency.
These comparisons highlight the unique structural and electronic properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
643767-48-0 |
|---|---|
Formule moléculaire |
C42H30 |
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
1-[3-(2,3-diphenylphenyl)phenyl]-2,3-diphenylbenzene |
InChI |
InChI=1S/C42H30/c1-5-16-31(17-6-1)37-26-14-28-39(41(37)33-20-9-3-10-21-33)35-24-13-25-36(30-35)40-29-15-27-38(32-18-7-2-8-19-32)42(40)34-22-11-4-12-23-34/h1-30H |
Clé InChI |
OWVNHLJRCNOUPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC(=CC=C3)C4=CC=CC(=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



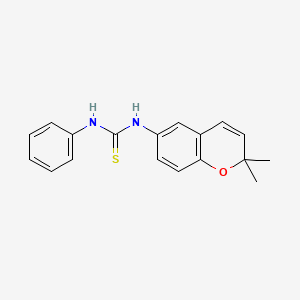
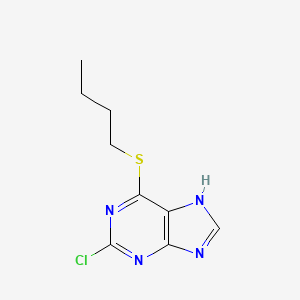
![1-(4-Fluorophenyl)-2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethan-1-one](/img/structure/B12600392.png)
![N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12600403.png)
![Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester](/img/structure/B12600408.png)
![(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester](/img/structure/B12600409.png)
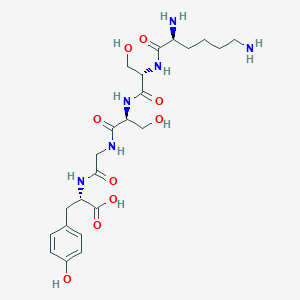
![Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy-](/img/structure/B12600412.png)
![1-(Piperidin-3-yl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12600445.png)
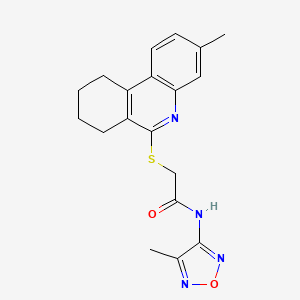
![9-[4-(Quinolin-2-YL)phenyl]-9H-carbazole](/img/structure/B12600454.png)
![N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine](/img/structure/B12600460.png)
